molecular formula C12H15NO B1296453 4-Phenylcyclohexanone oxime CAS No. 4500-20-3

4-Phenylcyclohexanone oxime

Cat. No.: B1296453
CAS No.: 4500-20-3
M. Wt: 189.25 g/mol
InChI Key: JTLAHVRPWDIEMU-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO It is a derivative of cyclohexanone, where the oxime group (–C=N–OH) is attached to the cyclohexane ring substituted with a phenyl group at the fourth position

Mechanism of Action

Target of Action

The primary target of 4-Phenylcyclohexanone oxime is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting AChE, this compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting nerve signal transmission .

Mode of Action

This compound interacts with its target, AChE, through a process known as reactivation . This compound binds to the active site of AChE, which has been inactivated by organophosphates, and restores the enzyme’s activity . This reactivation process is crucial in reversing the effects of organophosphate poisoning .

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By reactivating AChE, this compound ensures the breakdown of acetylcholine, thereby regulating the amount of this neurotransmitter in the synaptic cleft. This regulation is essential for maintaining normal nerve signal transmission .

Pharmacokinetics

It is known to havehigh gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . These properties suggest that this compound may have good bioavailability .

Result of Action

The primary result of this compound’s action is the reactivation of AChE . This reactivation restores the normal function of AChE, ensuring the proper breakdown of acetylcholine and the maintenance of normal nerve signal transmission . This effect is particularly important in cases of organophosphate poisoning, where AChE is inactivated, leading to an overaccumulation of acetylcholine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanone oxime can be synthesized through the reaction of 4-phenylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild heating conditions to facilitate the formation of the oxime group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Beckmann Rearrangement: this compound undergoes Beckmann rearrangement to form the corresponding amide. This reaction involves the conversion of the oxime to an amide through the migration of the phenyl group.

    Oxidation and Reduction: The oxime group can be oxidized to form nitriles or reduced to form amines, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Beckmann Rearrangement: Typically involves the use of acidic conditions, such as sulfuric acid or polyphosphoric acid, to facilitate the rearrangement.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products:

    Amides: Formed through Beckmann rearrangement.

    Nitriles: Formed through oxidation.

    Amines: Formed through reduction.

Scientific Research Applications

4-Phenylcyclohexanone oxime has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of polymers and other materials with specific properties.

Comparison with Similar Compounds

    Cyclohexanone oxime: Lacks the phenyl group, making it less sterically hindered.

    4-Methylcyclohexanone oxime: Contains a methyl group instead of a phenyl group, affecting its reactivity and steric properties.

    Benzophenone oxime: Contains two phenyl groups, leading to different reactivity patterns.

Uniqueness: 4-Phenylcyclohexanone oxime is unique due to the presence of the phenyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-(4-phenylcyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLAHVRPWDIEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)CCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4500-20-3
Record name 4-Phenylcyclohexanone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4500-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To a solution of 4-phenylcyclohexanone (1.50 g, 8.609 mmol) in 95% ethanol (20 ml) was added 50% hydroxylamine in water (5.276 ml, 86.09 mmol), and the reaction was heated to reflux for 1 hour. The reaction was allowed to cool to ambient temperature, and the product was precipitated by the slow addition of water. The solids were collected via filtration to yield 1.0 g of the title compound (61.38% yield).
Quantity
1.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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5.276 mL
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reactant
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20 mL
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solvent
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Yield
61.38%

Synthesis routes and methods II

Procedure details

A mixture of 4-phenylcyclohexanone (28.7 mmol), hydroxylamine hydrochloride (36.0 mmol), and sodium acetate (60.95 mmol) in ethanol and water was heated at 70° C. overnight. Ethanol was removed, and the residue was dissolved in water and ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried, and concentrated to give 1-(hydroxyimino)-4-phenylcyclohexane (97%).
Quantity
28.7 mmol
Type
reactant
Reaction Step One
Quantity
36 mmol
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reactant
Reaction Step One
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60.95 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-phenylcyclohexanone (5 g) in ethanol (100 ml) and acetic acid (16.4 ml) was added aqueous hydroxylamine (50%, 4.5 ml). The reaction was heated at reflux for 16 h, before being allowed to cool, and diluted with dichloromethane (100 ml). The reaction was washed with aqueous sodium bicarbonate (sat, 2×50 ml), the organic layer dried over magnesium sulphate (2 g) and the solvent removed in vacuo to yield a white solid. This was purified by flash chromatography (silica, eluent 50% ethyl acetate/hexane), to yield the title compound as a white solid (5.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-Phenylcyclohexanone oxime and its derivatives that influence their reactivity in the Beckmann rearrangement?

A1: The provided research focuses on analyzing the crystal structures of this compound derivatives to understand factors influencing their reactivity in the Beckmann rearrangement. [, ] A key structural aspect is the length of the N-O bond within the oxime group. In the study of this compound O-triphenylmethyl ether, the N-O bond length was determined to be 1.429 Å. [] This information serves as a reference point when comparing various derivatives and investigating the relationship between bond length and reactivity in the Beckmann rearrangement. [] Additionally, the conformation of the molecule is crucial. For instance, in this compound O-triphenylmethyl ether, the phenyl group adopts an equatorial position relative to the cyclohexylidene chair, and the oxime group exhibits near-planarity. [] These conformational details provide insights into the steric and electronic factors that might influence the migration aptitude of different groups during the Beckmann rearrangement.

Q2: How do researchers utilize crystallographic data from different this compound derivatives to understand the Beckmann rearrangement?

A2: By analyzing the crystal structures of various this compound derivatives with differing leaving groups attached to the oxygen of the oxime, researchers can observe subtle changes in bond lengths and angles within the molecule. [] For example, comparing the structure of this compound O-triphenylmethyl ether with the structure of this compound O-4-nitrobenzoate ester could reveal how the electron-withdrawing nature of the nitro group in the latter influences the N-O bond length and potentially affects the reaction pathway. [, ] These comparisons help establish a connection between structural modifications, particularly around the reactive center, and their influence on the outcome of the Beckmann rearrangement. This information can guide the design of oxime derivatives with tailored reactivity for specific synthetic applications.

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